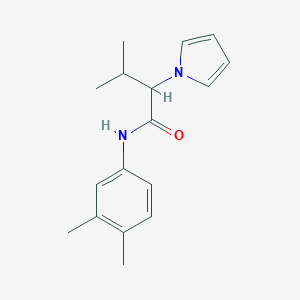
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
カタログ番号 B496027
CAS番号:
887029-19-8
分子量: 270.37g/mol
InChIキー: KPCZWMSGCJLOAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than furan and thiophene due to the +M effect of the nitrogen. Pyrrole, furan and thiophene undergo electrophilic substitution reactions like nitration, sulphonation, halogenation etc .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .Chemical Reactions Analysis
Pyrrole undergoes several reactions that are typical of other aromatic compounds. For instance, it can form a type of electrophilic substitution reactions, being nitrated by nitric acid .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is especially sensitive to oxidation by traces of metal salts .科学的研究の応用
1. Catalytic Applications
- Chiral Organocatalyst : A related compound, "Butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐" is used as a chiral organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines (Noshi, 2014).
2. Synthesis of Heterocyclic Compounds
- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This compound has been used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
3. Biological Activity
- Histone Deacetylase Inhibitors : Derivatives of this compound, such as "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides", have been studied for their activity as synthetic histone deacetylase inhibitors (Mai et al., 2004).
4. Pharmaceutical Research
- Antimicrobial Agents : Certain pyrrole derivatives, including compounds structurally related to "N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide", have shown significant antimicrobial properties, suggesting potential pharmaceutical applications (Hublikar et al., 2019).
5. Organometallic Chemistry
- Initiators of ε-Caprolactone Polymerization : Related compounds have been used as initiators in ε-Caprolactone Polymerization, indicating their utility in material science and organometallic chemistry (Matsuo, Mashima, & Tani, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMSGCJLOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B495947.png)
![N-[3-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495948.png)
![2-[(3-Bromobiphenyl-4-yl)oxy]-1-(morpholin-4-yl)ethanone](/img/structure/B495949.png)
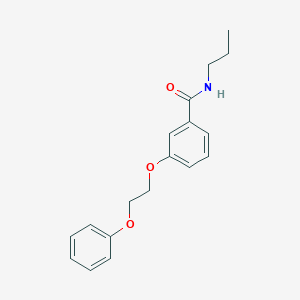
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B495955.png)

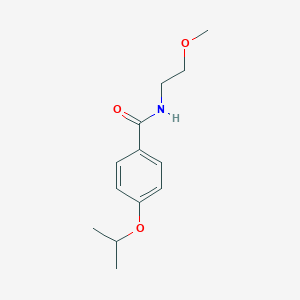
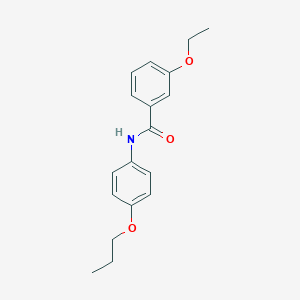
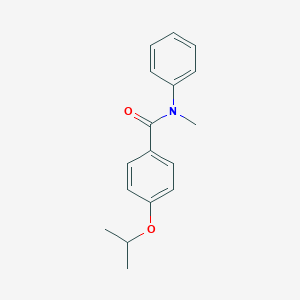
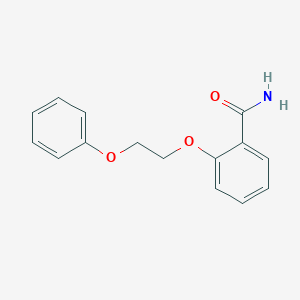

![N-[4-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B495966.png)
![N-[3-(3-methylbutoxy)phenyl]propanamide](/img/structure/B495967.png)